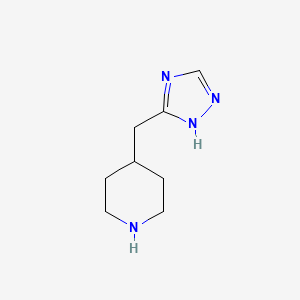
Lithium 2-(oxazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(oxazol-5-yl)propanoate is a chemical compound that features a lithium cation and an oxazole ring substituted at the 5-position with a propanoate group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(oxazol-5-yl)propanoate typically involves the reaction of oxazole derivatives with lithium salts under controlled conditions. One common method is the reaction of 2-(oxazol-5-yl)propanoic acid with lithium hydroxide in an aqueous medium, followed by purification to obtain the desired lithium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring or the propanoate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanoate group are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Lithium 2-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, leveraging the biological activities of oxazole derivatives.
Mechanism of Action
The mechanism of action of lithium 2-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects. The lithium cation can also play a role in stabilizing the compound and enhancing its biological activity .
Comparison with Similar Compounds
2-(oxazol-5-yl)propanoic acid: The parent acid form of the compound.
Lithium oxazole: A simpler oxazole derivative with lithium.
Oxazole derivatives: Various compounds with different substituents on the oxazole ring.
Uniqueness: Lithium 2-(oxazol-5-yl)propanoate is unique due to the combination of the oxazole ring and the lithium cation, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6LiNO3 |
|---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;2-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C6H7NO3.Li/c1-4(6(8)9)5-2-7-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
OFBAHQQPJWAAQO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C1=CN=CO1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)


![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)







![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)

